N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide
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Overview
Description
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide: is a compound of interest in various fields due to its unique structural properties and reactivity. It comprises a triazole ring linked to an allylsulfanyl group and an ethyl group, capped with a 4-chlorobenzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Triazole Ring
Typically synthesized by the reaction of appropriate hydrazines and carboxylic acid derivatives.
Requires catalysts like copper or other transition metals.
Attachment of Allylsulfanyl and Ethyl Groups
Uses nucleophilic substitution reactions.
Conditions often involve solvents such as DMSO or DMF and base catalysts like KOH.
Final Step - Incorporation of the 4-chlorobenzenecarboxamide
Acylation reaction facilitated by agents like acyl chlorides or anhydrides.
Conducted under inert atmosphere to avoid side reactions.
Industrial Production Methods
In a scaled-up process, optimized batch reactions are used.
Requires stringent control of reaction parameters, especially temperature and pH, for maximum yield and purity.
Post-reaction purification typically involves recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Forms sulfoxides and sulfones.
Commonly uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Yields thioethers.
Employs agents such as lithium aluminium hydride.
Substitution
Potential for nucleophilic aromatic substitution due to the chloro group.
Reagents might include amines or alkoxides.
Common Reagents and Conditions
Oxidizing and reducing agents are often used under controlled temperature conditions.
Solvents such as acetonitrile or tetrahydrofuran ensure good dissolution and reaction progress.
Major Products
From oxidation, expect sulfoxides and sulfones.
From reduction, expect thioethers.
Substitutions can yield variously substituted benzene derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
Catalysis: : Intermediate in metal-catalyzed reactions.
Organic Synthesis: : Building block for more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for enzymes interacting with triazole and benzene structures.
Antimicrobial Properties: : Investigated for activity against bacteria and fungi.
Medicine
Pharmaceuticals: : Basis for developing new therapeutic agents targeting specific enzymes or receptors.
Drug Delivery: : Structural modifications can aid in the development of drug carriers.
Industry
Agricultural Chemicals: : Potential use in pesticides and herbicides due to its reactive groups.
Materials Science: : Used in developing polymers and advanced materials with specific reactive properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets like enzymes and receptors.
Molecular Targets: : Enzymes such as cytochrome P450 or receptors in signaling pathways.
Pathways Involved: : Might inhibit or activate pathways depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-(1,2,4-Triazol-3-ylmethyl)-benzamide
4-chloro-N-(triazol-3-yl)-benzamide
5-(ethylsulfanyl)-1,2,4-triazole derivatives
Uniqueness
The allylsulfanyl group imparts unique reactivity not commonly seen in related compounds.
The combination of the triazole and 4-chlorobenzenecarboxamide groups enhances its potential as a versatile intermediate in synthetic applications.
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Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c1-3-9-22-15-19-18-13(20(15)4-2)10-17-14(21)11-5-7-12(16)8-6-11/h3,5-8H,1,4,9-10H2,2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYGBSGUILAFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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